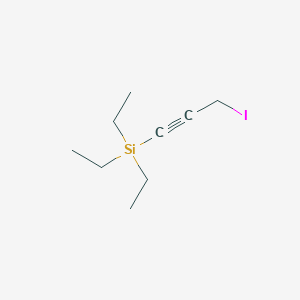
Triethyl(3-iodoprop-1-yn-1-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyl(3-iodoprop-1-yn-1-yl)silane is an organosilicon compound characterized by the presence of an iodine atom attached to a propynyl group, which is further bonded to a triethylsilane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(3-iodoprop-1-yn-1-yl)silane typically involves the reaction of 3-iodopropyne with triethylsilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where the alkyne (3-iodopropyne) reacts with the silane (triethylsilane) under the influence of a platinum or rhodium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Triethyl(3-iodoprop-1-yn-1-yl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or alkene derivatives.
Oxidation Reactions: The alkyne group can be oxidized to form carbonyl compounds or carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are used under controlled conditions.
Major Products Formed
Substitution: Formation of triethyl(3-chloroprop-1-yn-1-yl)silane or triethyl(3-aminoprop-1-yn-1-yl)silane.
Reduction: Formation of triethyl(prop-1-yn-1-yl)silane or triethyl(prop-1-en-1-yl)silane.
Oxidation: Formation of triethyl(3-oxoprop-1-yn-1-yl)silane or triethyl(3-carboxyprop-1-yn-1-yl)silane.
科学的研究の応用
Triethyl(3-iodoprop-1-yn-1-yl)silane has a wide range of applications in scientific research:
Biology: Employed in the synthesis of bioactive molecules and as a precursor for radiolabeled compounds in imaging studies.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism by which Triethyl(3-iodoprop-1-yn-1-yl)silane exerts its effects is primarily through its ability to participate in various chemical reactions. The iodine atom and the alkyne group provide reactive sites for nucleophilic substitution, reduction, and oxidation reactions. These reactions can lead to the formation of new chemical bonds and the modification of molecular structures, which are essential for its applications in synthesis and material science.
類似化合物との比較
Similar Compounds
- Triethyl(3-bromoprop-1-yn-1-yl)silane
- Triethyl(3-chloroprop-1-yn-1-yl)silane
- Triethyl(3-fluoroprop-1-yn-1-yl)silane
Uniqueness
Triethyl(3-iodoprop-1-yn-1-yl)silane is unique due to the presence of the iodine atom, which is larger and more polarizable compared to other halogens. This property enhances its reactivity in substitution reactions and makes it a valuable intermediate in the synthesis of complex organic molecules. Additionally, the combination of the alkyne group and the triethylsilane moiety provides versatility in various chemical transformations.
特性
CAS番号 |
612825-82-8 |
|---|---|
分子式 |
C9H17ISi |
分子量 |
280.22 g/mol |
IUPAC名 |
triethyl(3-iodoprop-1-ynyl)silane |
InChI |
InChI=1S/C9H17ISi/c1-4-11(5-2,6-3)9-7-8-10/h4-6,8H2,1-3H3 |
InChIキー |
XZYKTASGNSUOSJ-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)C#CCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


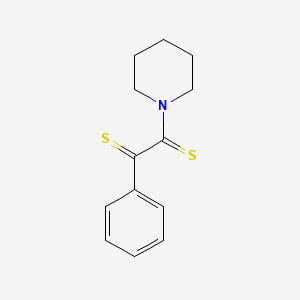
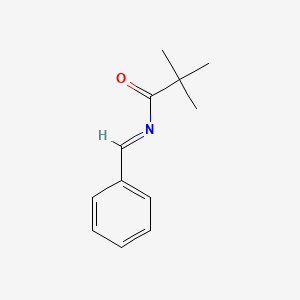
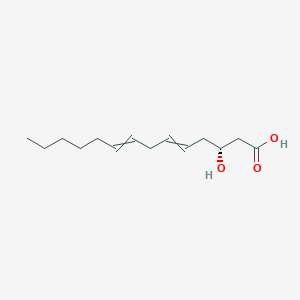
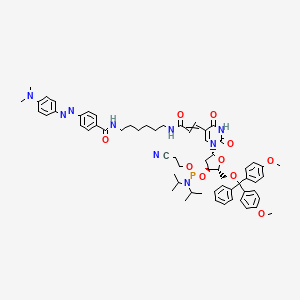
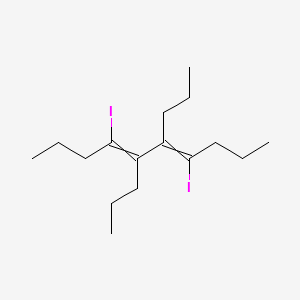


![8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol](/img/structure/B12577573.png)
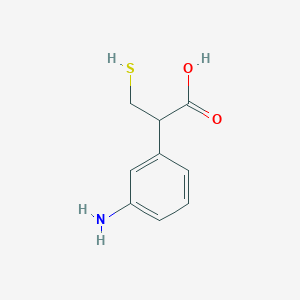



![3-Acetyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B12577612.png)
![3-({2-Oxo-2-[(pentylcarbamoyl)amino]ethyl}disulfanyl)-N-(pentylcarbamoyl)propanamide](/img/structure/B12577616.png)
